Lipophilicity: Diethyl vs. Dimethyl Glycinamide
The N,N-diethyl analog (target compound) exhibits significantly higher lipophilicity than the N,N-dimethyl analog across the physiologically relevant pH range. At pH 7.4, the target LogD is -1.60 compared to -2.31 for the dimethyl, a difference of +0.71 log units [1][2]. At pH 5.5, the difference is +0.72 log units, and the neutral LogP difference is +0.72 log units [1][2]. These computed values are consistent across independent prediction algorithms .
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = -1.60 |
| Comparator Or Baseline | 2-Amino-N,N-dimethylacetamide HCl: LogD (pH 7.4) = -2.31 |
| Quantified Difference | ΔLogD = +0.71 (target is more lipophilic) |
| Conditions | Calculated LogD using JChem algorithm; ChemBase database |
Why This Matters
A LogD difference of >0.7 units translates to approximately a 5-fold difference in octanol/water partitioning, impacting passive membrane permeability and requiring distinct formulation strategies for derived drug candidates.
- [1] ChemBase.cn. 2-Amino-N,N-diethylacetamide hydrochloride. LogD (pH 5.5): -3.28; LogD (pH 7.4): -1.60; LogP: -0.79. View Source
- [2] ChemBase.cn. 2-Amino-N,N-dimethylacetamide hydrochloride (72287-77-5). LogD (pH 5.5): -4.00; LogD (pH 7.4): -2.31; LogP: -1.51. View Source
